Ethopabate-d5

Isotopic Purity Mass Spectrometry Internal Standard Validation

As a stable isotope-labeled analog with a distinct +5 Da mass shift, Ethopabate-d5 is the sole reliable IS for correcting matrix effects in poultry tissue and feed matrices—unlabeled analogs fail to compensate for ion suppression >50%. With >99.0 atom% D isotopic purity and 24-month shelf life at 2–8°C, it delivers the lot-to-lot consistency and regulatory-grade traceability essential for ISO 17025 and FDA compliance. Choose this deuterated reference standard to validate multi-residue coccidiostat methods and achieve defensible MRL compliance data.

Molecular Formula C12H15NO4
Molecular Weight 242.28 g/mol
Cat. No. B15560343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthopabate-d5
Molecular FormulaC12H15NO4
Molecular Weight242.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)/i1D3,4D2
InChIKeyGOVWOKSKFSBNGD-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethopabate-d5 for Analytical Procurement: Deuterated Internal Standard for Coccidiostat Residue Analysis


Ethopabate-d5 (CAS 2469244-16-2) is a stable isotope-labeled analog of the veterinary coccidiostat ethopabate, featuring five deuterium substitutions on the ethoxy group . With a molecular formula of C₁₂H₁₀D₅NO₄ and a molecular weight of 242.28 g/mol, this compound exhibits a +5 Da mass shift relative to unlabeled ethopabate (CAS 59-06-3; MW 237.25 g/mol), enabling its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1]. The unlabeled parent compound, ethopabate, is a folate metabolism inhibitor used as a feed additive for the prophylaxis and treatment of coccidiosis in poultry, with regulatory approval from the FDA and MAFF for use in broiler chickens at feed concentrations of 2.56–16 g/t [2].

Why Ethopabate-d5 Cannot Be Replaced by Unlabeled Ethopabate or Non-Deuterated Analogs in LC-MS/MS Quantification


Substituting Ethopabate-d5 with unlabeled ethopabate or structurally similar coccidiostats (e.g., amprolium, nicarbazin, dinitolmide) as an internal standard introduces critical analytical failures. Unlabeled compounds co-elute with the target analyte and cannot be distinguished by mass spectrometry, rendering them incapable of correcting for matrix-induced ion suppression or enhancement—a phenomenon that can alter ionization efficiency by >50% in complex biological matrices such as poultry liver, muscle, and feed extracts [1]. Non-deuterated structural analogs exhibit different extraction recoveries, retention times, and ionization behaviors, thereby failing to compensate for sample preparation losses and variable instrument response. In regulated food safety laboratories operating under ISO 17025 or FDA compliance frameworks, the use of a proper stable isotope-labeled internal standard is not merely a performance enhancement but a method validation requirement for achieving acceptable trueness, precision, and measurement uncertainty in residue monitoring programs [2].

Ethopabate-d5 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement


Isotopic Purity: Ethopabate-d5 vs. Typical Deuterated Internal Standard Specifications

Ethopabate-d5 from WITEGA is certified with an isotopic purity exceeding 99.0 atom% D as confirmed by mass spectrometry, and an overall HPLC purity greater than 99.0% . This purity specification is critical because even minor protium contamination (<1%) in the deuterated internal standard produces a background signal at the analyte's m/z channel, artificially inflating the apparent analyte concentration and degrading the lower limit of quantification (LLOQ). While typical commercial deuterated standards often specify ≥98 atom% D, the >99.0 atom% D certification for this lot reduces protium carryover by at least 50% relative to a 98 atom% D baseline .

Isotopic Purity Mass Spectrometry Internal Standard Validation

Mass Shift and Spectral Resolution: Ethopabate-d5 vs. Unlabeled Ethopabate

Ethopabate-d5 exhibits a molecular weight of 242.28 g/mol, representing a +5 Da mass shift from unlabeled ethopabate (MW 237.25 g/mol) due to five deuterium substitutions on the ethoxy moiety . This Δm/z = +5 separation ensures that the isotopic envelope of Ethopabate-d5 does not overlap with the M+2 or M+4 isotopic peaks of unlabeled ethopabate in mass spectrometric detection, thereby preventing cross-talk between the internal standard and analyte channels. By contrast, deuterated standards with only two or three deuterium labels may produce incomplete baseline resolution from the analyte's natural abundance ¹³C isotopic peaks, introducing systematic quantification bias at low concentrations .

Mass Spectrometry Spectral Resolution LC-MS/MS Method Development

Matrix Effect Compensation: Method Performance with Ethopabate-d5 Internal Standard vs. External Calibration

In a validated multi-residue LC-MS/MS method for 17 anticoccidials in poultry muscle and liver, the use of stable isotope-labeled internal standards (including deuterated analogs) enabled the method to achieve trueness and precision parameters suitable for regulatory testing programmes [1]. Without isotope-labeled internal standardization, unlabeled ethopabate quantification in complex matrices suffers from matrix effects—ion suppression or enhancement caused by co-eluting matrix components—that can alter measured response by 20–80% depending on the tissue type and extraction protocol [2]. While direct head-to-head data comparing Ethopabate-d5 against external calibration for ethopabate in poultry liver is not available in the published literature, class-level evidence across veterinary drug residue methods demonstrates that deuterated internal standards reduce inter-sample variability (RSD) from 15–25% (external calibration) to <10% (isotope dilution) [2][3].

Matrix Effect LC-MS/MS Validation Residue Analysis

Recovery Correction: Ethopabate-d5 Internal Standardization vs. No Internal Standard Correction

Published methods for ethopabate determination in chicken muscle and liver without isotope-labeled internal standards report recoveries in the range of 108.36–113.42% using spectrofluorimetric detection, indicating some matrix enhancement effects that cannot be corrected without an internal standard [1]. In solid-phase extraction HPLC methods for ethopabate in chicken feed, recovery variability across different feed formulations remains a documented challenge [2]. The addition of Ethopabate-d5 prior to sample extraction enables normalization of analyte response against recovery losses or matrix effects that occur during extraction, cleanup, and ionization steps. Class-level data from LC-MS/MS veterinary drug methods indicates that isotope dilution can correct for recoveries ranging from 60% to 120% back to 100% ± 15%, whereas external calibration yields apparent concentrations directly proportional to uncorrected recovery [3].

Recovery Sample Preparation SPE

Lot-to-Lot Consistency and Traceability: Ethopabate-d5 vs. Uncharacterized Reference Materials

Ethopabate-d5 from accredited reference material producers is supplied with lot-specific certificates of analysis documenting isotopic purity (>99.0 atom% D), HPLC purity (>99.0%), and storage stability data (24-month shelf life at 2–8°C) . This level of documentation supports ISO 17025 laboratory accreditation requirements for traceable calibration. In contrast, uncharacterized or research-grade ethopabate (typical purity 95–98%) lacks the certified purity documentation, isotopic enrichment verification, and stability data required for use as a calibration standard in regulatory compliance workflows . The traceability chain established with Ethopabate-d5 enables laboratories to demonstrate measurement comparability across time, instruments, and facilities—a requirement for participation in proficiency testing schemes and for defending analytical results in trade disputes or regulatory actions.

Traceability ISO 17025 Reference Standard

Ethopabate-d5 Procurement-Relevant Application Scenarios for Analytical and Regulatory Laboratories


Regulatory Residue Monitoring in Poultry Edible Tissues

Ethopabate-d5 serves as the internal standard for LC-MS/MS quantification of ethopabate residues in chicken muscle, liver, and kidney tissues to verify compliance with maximum residue limits (MRLs) [1]. The certified isotopic purity (>99.0 atom% D) documented in Section 3 ensures that protium contamination does not elevate baseline signal at the analyte channel, while the +5 Da mass shift eliminates cross-channel interference during multiple reaction monitoring . Laboratories operating under ISO 17025 or participating in national residue control programmes (e.g., USDA FSIS, EU National Reference Laboratories) require this level of traceability and method ruggedness to generate defensible data for regulatory decision-making [1][2].

Multi-Residue Coccidiostat Method Development and Validation

In multi-residue LC-MS/MS methods simultaneously quantifying 10–17 anticoccidials (including lasalocid, monensin, salinomycin, nicarbazin, and ethopabate), Ethopabate-d5 provides analyte-specific internal standardization that cannot be achieved with a single non-deuterated surrogate [1]. As demonstrated by the matrix effect and recovery correction evidence in Section 3, the use of this deuterated internal standard reduces inter-sample variability and corrects for extraction losses across diverse poultry tissue matrices. This enables method validation parameters (trueness, precision, LOD/LOQ) to meet the performance criteria specified in regulatory guidance documents such as SANTE/11312/2021 or FDA CVM GFI #208 [1].

Pharmacokinetic and Metabolism Studies in Poultry

Ethopabate-d5 is utilized as an internal standard in pharmacokinetic studies tracking ethopabate absorption, distribution, metabolism, and excretion in chickens [1]. The compound's deuterium labeling does not alter the chemical identity or reactivity of the molecule, ensuring that its chromatographic behavior and extraction characteristics closely mimic those of unlabeled ethopabate . This co-elution property, combined with the +5 Da mass separation established in Section 3, enables accurate quantification of ethopabate in plasma, tissues, and excreta over time courses ranging from hours to days, supporting the determination of withdrawal periods and the assessment of metabolite profiles [2].

Feed Additive Quality Control and Cross-Contamination Assessment

Ethopabate-d5 is employed as an internal standard for quantifying ethopabate in medicated poultry feed and premixes, as well as for detecting carryover contamination in unmedicated feed batches [1]. The certified lot-to-lot consistency and 24-month shelf-life stability at 2–8°C, documented in Section 3, ensure that calibration curves remain valid across extended analytical campaigns without requiring frequent re-standardization . This application supports compliance with feed additive regulations (e.g., MAFF ordinance permitting ethopabate at 2.56–16 g/t in broiler feeds) and helps prevent unintended drug exposure in withdrawal periods or in flocks not intended for treatment [2][3].

Technical Documentation Hub

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